molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B578113
CAS No.: 1260891-66-4
M. Wt: 177.163
InChI Key: OWIHNHBYZCKVCP-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of solid catalysts like amorphous carbon-supported sulfonic acid has been shown to be effective in achieving these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIHNHBYZCKVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855623
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260891-66-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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